

Evaluating the Specificity of Thalidomide-N-methylpiperazine-based Degraders: A Comparative Guide

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Compound of Interest

Compound Name: *Thalidomide-N-methylpiperazine*

Cat. No.: *B15620311*

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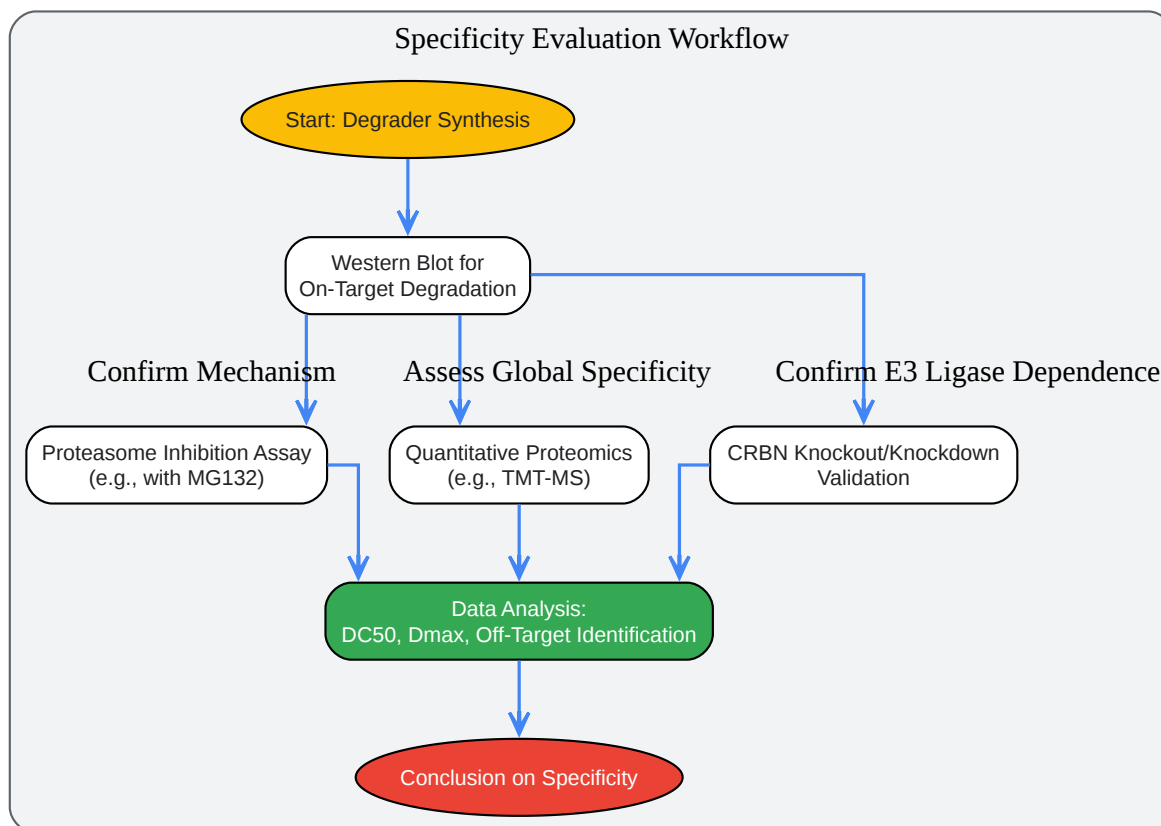
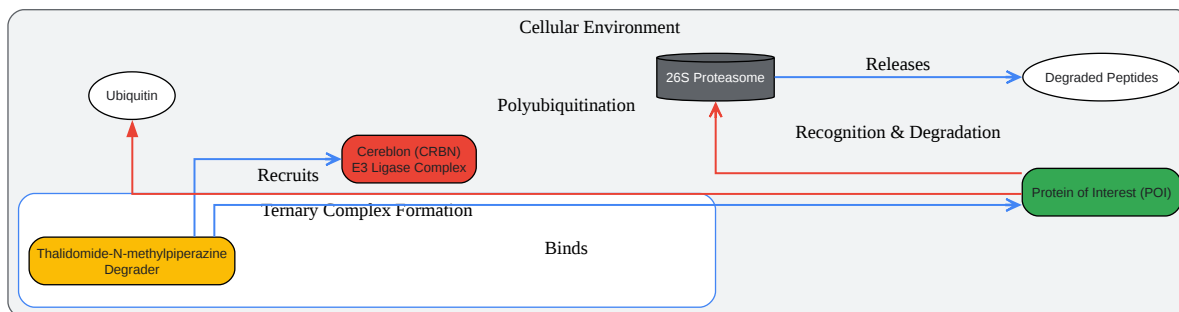
The advent of proteolysis-targeting chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Among the various strategies for inducing protein degradation, those utilizing E3 ligase ligands derived from thalidomide have gained significant traction. This guide provides a comprehensive evaluation of the specificity of a particular class of these degraders: those based on a **Thalidomide-N-methylpiperazine** moiety.

This document will objectively compare the performance of these degraders with other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to allow for replication and further investigation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-N-methylpiperazine-based degraders are heterobifunctional molecules. One end of the molecule contains a ligand that binds to the protein of interest (POI), while the other end incorporates a thalidomide analog that recruits the E3 ubiquitin ligase Cereblon (CRBN). The N-methylpiperazine group often serves as a linker component, connecting the thalidomide moiety to the POI ligand.

By bringing the POI and CRBN into close proximity, the degrader facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.^{[1][2][3]}



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